molecular formula C22H22N4O3S2 B2718798 1-(3-methoxyphenyl)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 872595-32-9

1-(3-methoxyphenyl)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2718798
CAS No.: 872595-32-9
M. Wt: 454.56
InChI Key: VYMPMWKYADGTFZ-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a sophisticated synthetic compound designed for biochemical research, featuring a hybrid structure that integrates a pyrrolidine-2,5-dione (succinimide) core with a 1,3,4-thiadiazole scaffold. This molecular architecture is characteristic of compounds investigated for their potential to modulate protein kinase activity. The 1,3,4-thiadiazole moiety is a privileged structure in medicinal chemistry, known for its ability to participate in key hydrogen bonding interactions within the ATP-binding pocket of various kinases. The incorporation of the (3-methylbenzyl)thio substituent and the 3-methoxyphenyl group suggests this molecule may be tailored for enhanced selectivity and binding affinity towards specific kinase targets. Research into such compounds primarily focuses on understanding intracellular signal transduction pathways and identifying novel probes for targeted therapy development . Consequently, this reagent holds significant value for researchers in the fields of chemical biology and oncology, enabling studies on cell proliferation, apoptosis, and other kinase-driven cellular processes. It is intended for use in established in vitro assays, including enzymatic inhibition screenings and cell-based phenotypic studies.

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-14-5-3-6-15(9-14)13-30-22-25-24-21(31-22)23-20(28)16-10-19(27)26(12-16)17-7-4-8-18(11-17)29-2/h3-9,11,16H,10,12-13H2,1-2H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMPMWKYADGTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Methoxyphenyl)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

  • Core Structure : The compound features a pyrrolidine ring, a thiadiazole moiety, and a methoxyphenyl group.

Key Functional Groups

Functional GroupDescription
ThiadiazoleKnown for various biological activities including antimicrobial effects.
MethoxyphenylProvides potential interactions with biological targets.
PyrrolidineContributes to the compound's overall stability and reactivity.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets such as enzymes or receptors involved in disease pathways. Potential processes include:

  • Enzyme Inhibition : The compound may inhibit key enzymes associated with cancer cell proliferation or microbial growth.
  • Receptor Modulation : It might modulate receptors that play a role in various physiological processes.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promise against various bacterial strains, with studies indicating that modifications in its structure could enhance its efficacy.

Case Study : A study on similar thiadiazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was found to enhance this activity .

Anticancer Activity

Research has indicated that compounds containing thiadiazole rings exhibit anticancer properties. The compound's ability to induce cytotoxicity in cancer cell lines has been evaluated using the MTT assay.

Findings :

  • In vitro studies showed that certain derivatives exhibited moderate to strong anticancer activity against the MCF-7 breast cancer cell line at concentrations ranging from 0.001 to 0.1 µM .
  • Structure–activity relationship (SAR) studies revealed that para-substituted derivatives had enhanced anticancer potential due to their ability to interact more effectively with cellular targets .

Inhibition of Monoamine Oxidase (MAO)

Recent studies have explored the potential of thiadiazole derivatives as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.

Table 1: MAO Inhibition Assay Results

CompoundIC50 (µM)Remarks
Compound 6b0.060 ± 0.002Most potent MAO-A inhibitor
Compound 6c0.241 ± 0.011Moderate MAO-A inhibition
Control-Reference inhibitors used

These findings suggest that modifications in the structure can significantly affect the inhibitory activity against MAO isoforms, potentially leading to applications in treating neurological disorders .

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Anti-inflammatory Activity

In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies indicate strong binding affinity to the active site of 5-LOX, potentially leading to reduced inflammation and associated symptoms .

Anticancer Potential

Preliminary evaluations have demonstrated cytotoxic effects against various cancer cell lines. The compound's unique structure allows it to interact with cellular targets involved in cancer proliferation and survival. For example, it has shown activity against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines .

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds within the same chemical class:

  • Thiadiazole Derivatives : A series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated for their anticancer properties. These derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines, indicating that structural modifications can enhance biological activity .
  • Mechanism of Action Studies : Research has shown that compounds containing thiadiazole moieties can inhibit specific enzymes involved in tumor progression and inflammation. For instance, compounds similar to 1-(3-methoxyphenyl)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide have been found to induce apoptosis in cancer cells through modulation of signaling pathways .

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Aromatic Groups :

    • 3-Methoxyphenyl vs. 4-Fluorophenyl (Target vs. ) : Methoxy groups improve solubility but reduce electronegativity compared to fluorine. Fluorine’s strong electron-withdrawing effect may enhance binding to polar enzyme pockets .
    • Benzothiophene vs. Thiadiazole ( vs. Target) : Benzothiophene’s fused ring system may confer rigidity and alter pharmacokinetic profiles.
  • Isopropyl (): Smaller and less flexible than cyclohexyl (), possibly reducing off-target interactions.

NMR and Spectroscopic Comparisons

highlights that substituents in regions analogous to the target compound’s thiadiazole-thioether moiety (e.g., positions 29–36 and 39–44 in related structures) induce distinct chemical shift changes in NMR spectra. For example:

  • Region A (positions 39–44) : Sensitive to electron-withdrawing groups (e.g., fluorine in ), causing downfield shifts.
  • Region B (positions 29–36) : Altered by bulky substituents (e.g., cyclohexyl in ), indicating changes in local magnetic environments .

These shifts suggest that modifications to the thiadiazole or pyrrolidine groups could modulate binding to biological targets by altering electronic or steric properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-methoxyphenyl)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide?

  • Methodology :

  • Thiadiazole Core Synthesis : Start with cyclocondensation of thiosemicarbazide derivatives. For example, react 5-methyl-2,4-dioxo-3-phenyltetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide with POCl₃ to form the 1,3,4-thiadiazole ring .
  • Alkylation : Introduce the (3-methylbenzyl)thio group via alkylation using 3-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Pyrrolidine Coupling : Couple the thiadiazole intermediate with 5-oxopyrrolidine-3-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    • Validation : Monitor reaction progress via TLC and confirm structure using ¹H/¹³C NMR and HRMS.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Assign peaks for the methoxyphenyl (δ 3.8–3.9 ppm for OCH₃), thiadiazole protons (δ 7.2–7.5 ppm for aromatic), and pyrrolidine carbonyl (δ 170–175 ppm in ¹³C NMR) .
  • Mass Spectrometry : Use HRMS to confirm molecular weight (expected [M+H]⁺ ~495–505 Da).
  • IR Spectroscopy : Identify carboxamide C=O stretch (~1650–1680 cm⁻¹) and thioether C-S (~650–700 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Assay Design :

  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to control antibiotics .
  • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values. Include positive controls like doxorubicin .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

  • Strategies :

  • Solubility : Introduce polar groups (e.g., -OH, -NH₂) on the pyrrolidine ring or replace 3-methoxyphenyl with a pyridyl moiety .
  • Metabolic Stability : Conduct microsomal stability assays (human/rat liver microsomes) to identify vulnerable sites. Consider fluorination of the benzyl group to block oxidation .
    • Data Analysis : Compare logP (calculated via ChemDraw) and aqueous solubility (measured by shake-flask method) of derivatives.

Q. What computational methods predict target binding modes?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to dock the compound into enzymes like dihydrofolate reductase (DHFR) or β-lactamase. Focus on hydrogen bonds with thiadiazole sulfur and carboxamide oxygen .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How to resolve contradictions in antimicrobial activity data across studies?

  • Case Study : If MIC values vary between labs:

  • Variables to Control :
  • Bacterial strain sources (ATCC vs. clinical isolates).
  • Growth media (Mueller-Hinton vs. LB broth).
  • Statistical Analysis : Apply ANOVA to compare datasets. Use standardized protocols (CLSI/EUCAST) for reproducibility .

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